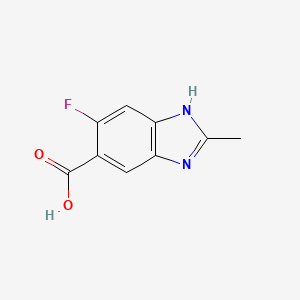
6-fluoro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic aromatic compound that contains a benzodiazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and methyl groups in the benzodiazole ring enhances its chemical properties, making it a valuable compound for research and industrial applications.
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, which include 1,3-benzodiazole derivatives, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and DNA structures .
Mode of Action
Imidazole derivatives are known to exhibit both acidic and basic properties due to the presence of two nitrogen atoms in the ring . This amphoteric nature makes the imidazole ring susceptible to both electrophilic and nucleophilic attacks , which could influence its interaction with its targets.
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents , which could influence their bioavailability and distribution in the body.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
The chemical properties of imidazole derivatives, including their solubility and amphoteric nature , could potentially be influenced by environmental factors such as pH and temperature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid typically involves the following steps:
-
Formation of the Benzodiazole Ring: : The initial step involves the formation of the benzodiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of o-phenylenediamine with a carboxylic acid derivative in the presence of a dehydrating agent can yield the benzodiazole ring.
-
Introduction of Fluorine and Methyl Groups: : The fluorine and methyl groups can be introduced through electrophilic substitution reactions. Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. Methylation can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.
-
Carboxylation: : The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating agents such as carbon monoxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to remove or modify functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents into the benzodiazole ring. Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-fluoro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals. Its unique structure and functional groups make it a valuable scaffold for drug discovery and development.
Materials Science: The compound’s aromatic nature and functional groups make it suitable for the synthesis of advanced materials, such as polymers and organic semiconductors.
Biological Research: The compound can be used as a probe or ligand in biological studies. Its ability to interact with biological targets makes it useful for studying enzyme mechanisms and receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its stability and reactivity make it a versatile intermediate for various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-1H-1,3-benzodiazole-5-carboxylic acid: Lacks the fluorine substituent, which may affect its reactivity and binding properties.
6-fluoro-1H-1,3-benzodiazole-5-carboxylic acid: Lacks the methyl group, which may influence its chemical stability and biological activity.
6-chloro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid: Contains a chlorine substituent instead of fluorine, which may alter its reactivity and interactions with biological targets.
Uniqueness
6-fluoro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the presence of both fluorine and methyl groups in the benzodiazole ring. These substituents enhance the compound’s chemical properties, making it more reactive and selective in various applications. The combination of these functional groups also provides a unique scaffold for the development of new pharmaceuticals and materials.
Propiedades
IUPAC Name |
6-fluoro-2-methyl-1H-benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-4-11-7-2-5(9(13)14)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQXKHCXNTVFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
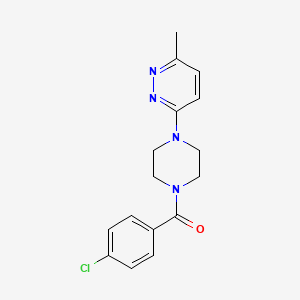
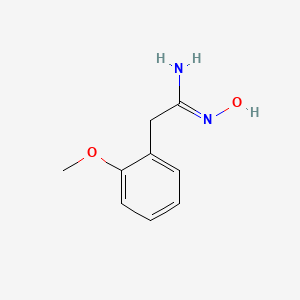
![N-[(3-Propan-2-yloxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015606.png)
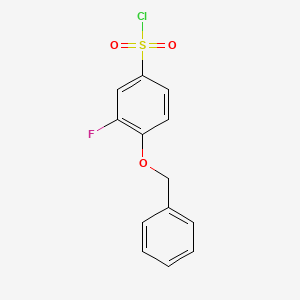
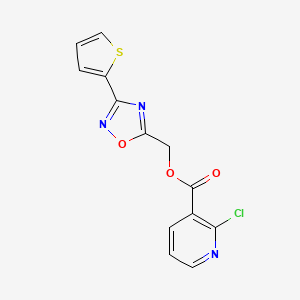
![4-hydroxy-N-{2-[1-benzylbenzimidazol-2-yl]ethyl}butanamide](/img/structure/B3015611.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B3015613.png)
methanone](/img/structure/B3015614.png)
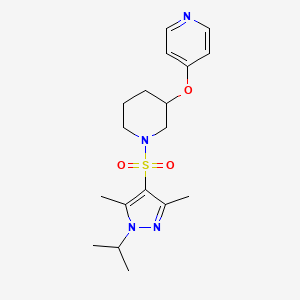
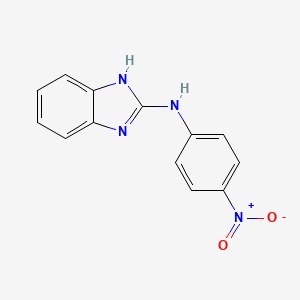

![N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3015623.png)
![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3015624.png)

